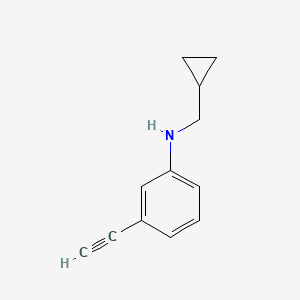

N-(cyclopropylmethyl)-3-ethynylaniline

Description

N-(cyclopropylmethyl)-3-ethynylaniline (molecular weight: 171.24 g/mol) is a secondary amine featuring a cyclopropylmethyl substituent attached to the nitrogen atom of 3-ethynylaniline. This compound has been utilized in synthetic organic chemistry, particularly as an intermediate in the preparation of complex molecules such as spirocyclic indene derivatives and photodynamic therapy (PDT) agents .

Properties

IUPAC Name |

N-(cyclopropylmethyl)-3-ethynylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-10-4-3-5-12(8-10)13-9-11-6-7-11/h1,3-5,8,11,13H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLLPVRGQXCGEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-ethynylaniline typically involves the following steps:

Formation of the cyclopropylmethyl group: This can be achieved through the reaction of cyclopropylmethyl bromide with aniline in the presence of a base such as sodium hydride.

Introduction of the ethynyl group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where 3-bromoaniline is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3-ethynylaniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, at the positions ortho and para to the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorosulfonic acid for sulfonation.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Ethyl-substituted aniline derivatives.

Substitution: Nitro and sulfonyl derivatives of this compound.

Scientific Research Applications

N-(cyclopropylmethyl)-3-ethynylaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the area of cancer research.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-ethynylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropylmethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Key Observations :

Functional Comparison in Photodynamic Therapy (PDT)

Studies on erlotinib-derived phthalocyanine (Pc) conjugates highlight the role of 3-ethynylaniline derivatives in EGFR-targeted PDT. Xue et al. compared erlotinib conjugates with (K1 series ) and without (K2 series ) the 3-ethynylaniline moiety :

Key Findings :

- Removal of the 3-ethynylaniline group (K2 series) marginally improved EGFR binding energy (-9.97 vs. -9.62 kcal/mol) but increased dark toxicity (higher IC50), reducing therapeutic efficacy (lower PI) .

- Both series retained selectivity for EGFR-overexpressing cells (e.g., HepG2), underscoring the utility of ethynylaniline derivatives in targeted PDT .

Substituent Effects on Bioactivity and Toxicity

- Cyclopropylmethyl vs. Piperidinylmethyl : The cyclopropyl group may enhance lipophilicity and membrane permeability compared to the polar piperidinyl group in 3-Ethynyl-N-[(piperidin-4-yl)methyl]aniline .

Biological Activity

N-(cyclopropylmethyl)-3-ethynylaniline is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which contribute to its biological activity. The compound contains an ethynyl group and a cyclopropylmethyl moiety, which may enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 173.24 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

This compound exhibits its biological effects primarily through interactions with specific enzymes and proteins:

- Target Enzymes : The compound has been shown to interact with enzymes critical for bacterial DNA replication, similar to fluoroquinolones. This interaction suggests a potential antibacterial mechanism by inhibiting these enzymes, preventing bacterial growth and replication.

- Cell Signaling Modulation : It influences various cellular processes by modulating G-protein coupled receptors (GPCRs), which are pivotal in cell signaling pathways. This modulation can lead to alterations in gene expression and cellular metabolism.

Cellular Effects

The compound has demonstrated effects on different cell types:

- Gene Expression : this compound can alter gene expression profiles, impacting cellular functions such as proliferation and apoptosis.

- Metabolic Pathways : It interacts with metabolic pathways, affecting energy production and utilization within cells. Changes in metabolite levels have been observed, indicating its role in metabolic regulation.

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for its therapeutic potential:

- Absorption and Distribution : Compounds with similar structures typically exhibit good tissue penetration, suggesting that this compound may also have favorable absorption characteristics.

- Stability : Laboratory studies indicate that while the compound is relatively stable under certain conditions, degradation over time can affect its biological activity.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Minimal effects on cellular functions.

- High Doses : Significant changes in cell signaling and metabolism are observed, suggesting a threshold dose is required to elicit a measurable response.

Research Applications

This compound is being explored for various applications:

- Medicinal Chemistry : Investigated for potential use as a pharmaceutical agent, particularly in cancer research due to its ability to inhibit key signaling pathways involved in tumor growth.

- Chemical Synthesis : Serves as a building block for synthesizing more complex organic molecules, which can have diverse applications in both research and industry.

Case Studies

Several studies highlight the biological activity of this compound:

- Antibacterial Activity : A study demonstrated that compounds structurally similar to this compound effectively inhibited bacterial growth by targeting DNA replication enzymes.

- Cancer Research : Preliminary findings suggest that this compound may inhibit receptor tyrosine kinases (RTKs), which are often overexpressed in cancers. This inhibition could lead to reduced tumor proliferation and enhanced apoptosis in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.